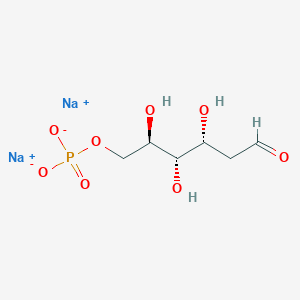
Mct4-IN-1
Overview
Description
Mct4-IN-1 is a useful research compound. Its molecular formula is C26H20ClN3O6S and its molecular weight is 538.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mct4-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mct4-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Breast Cancer Cell Survival : MCT4 is a critical regulator of breast cancer cell survival. It supports pH maintenance, lactate secretion, and non-oxidative glucose metabolism, making it a potential target for breast cancer treatments (Baenke et al., 2015).
Cellular Metabolism and Communication : MCT4 plays a central role in cellular metabolism and metabolic communication between tissues by catalyzing the rapid transport of monocarboxylates such as lactate and pyruvate across the plasma membrane (Halestrap & Price, 1999).
Athletic Performance : In athletes, particularly trained cyclists, MCT4 expression is related to endurance performance, with a significant correlation between MCT4 expression and average power output in time trials (Bentley et al., 2009).
Hepatocellular Carcinoma : MCT4 expression predicts survival and treatment response in hepatocellular carcinoma patients. It plays an important role in cell proliferation, migration, and invasion (Gao et al., 2015).
High-Lactate Microenvironments : MCT4 is a high-affinity lactate transporter, particularly effective in exporting lactate in high-lactate microenvironments, making it relevant in various physiological and pathological conditions (Contreras-Baeza et al., 2019).
Renal Cancer : In clear cell renal cell carcinoma, MCT4 expression is upregulated and associated with cancer-related death. Its epigenetic regulation by DNA methylation serves as a novel predictive marker for patient outcomes (Fisel et al., 2013).
Exercise Physiology : MCT4 expression is associated with better blood lactate removal after strenuous exercise and enhanced fatigue tolerance, indicating its significance in exercise physiology (Thomas et al., 2005).
Small Cell Lung Cancer : In small cell lung cancer, the MCT1 inhibitor AZD3965, which also implicates MCT4, showed potential in reducing tumor growth and increasing intratumor lactate, highlighting its therapeutic potential (Polanski et al., 2013).
properties
IUPAC Name |
5-[2-[5-chloro-2-[(5-ethoxyquinolin-8-yl)sulfonylamino]phenyl]ethynyl]-4-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O6S/c1-3-36-22-10-11-24(25-19(22)5-4-12-28-25)37(33,34)30-20-9-8-18(27)13-16(20)6-7-17-15-29-21(26(31)32)14-23(17)35-2/h4-5,8-15,30H,3H2,1-2H3,(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBUZGRPJLEIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C#CC4=CN=C(C=C4OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mct4-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5R)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B8201628.png)
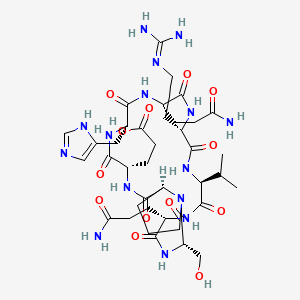
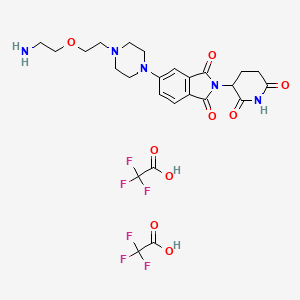
![4-((9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-benzo[c]pyrimido[4,5-e]azepin-2-yl)amino)-N-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)ethoxy)ethyl)-2-methoxybenzamide](/img/structure/B8201647.png)
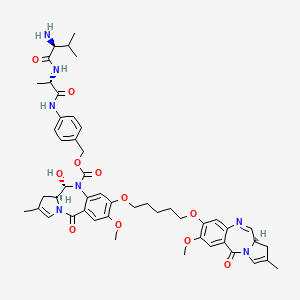

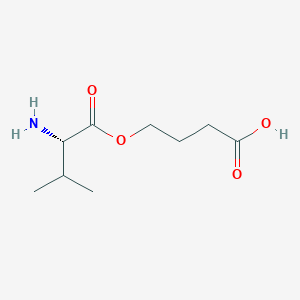
![acetyloxymethyl 4-[8'-chloro-9'-(4-hydroxy-N-methylanilino)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,6'-3,4-dihydrochromeno[3,2-g]quinoline]-1'-yl]butanoate;acetyloxymethyl 4-[10'-chloro-9'-(4-hydroxy-N-methylanilino)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,12'-3,4-dihydrochromeno[2,3-h]quinoline]-1'-yl]butanoate](/img/structure/B8201684.png)
![[(2S)-3-[2-(6-methylpyridin-3-yl)quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8201702.png)
